molecular formula C9H11BrN2O B3012899 N-(2-aminoethyl)-4-bromobenzamide CAS No. 152535-04-1

N-(2-aminoethyl)-4-bromobenzamide

Cat. No.: B3012899
CAS No.: 152535-04-1
M. Wt: 243.104
InChI Key: NAZZZOYVGVVJEB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-bromobenzamide: is an organic compound that features a benzamide core with a bromine atom at the para position and an aminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with ethylenediamine. The process can be summarized as follows:

    Esterification: 4-bromobenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

    Amidation: The methyl ester is then reacted with ethylenediamine under reflux conditions to yield this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-aminoethyl)-4-bromobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to yield secondary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Products like N-(2-aminoethyl)-4-aminobenzamide.

    Oxidation: Products like N-(2-iminoethyl)-4-bromobenzamide.

    Reduction: Products like N-(2-aminoethyl)-4-bromoaniline.

Scientific Research Applications

Chemistry: : N-(2-aminoethyl)-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Industry: : It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.

    N-(2-aminoethyl)-acrylamide: Used in polymer chemistry and as a scavenger resin.

Uniqueness: : N-(2-aminoethyl)-4-bromobenzamide is unique due to the presence of both a bromine atom and an aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-aminoethyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZZZOYVGVVJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152535-04-1
Record name N-(2-aminoethyl)-4-bromobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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